(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are known for their unique reactivity and stability, making them valuable in various fields of organic synthesis and material science
Mechanism of Action
Target of Action
The compound, also known as PD-168393, primarily targets the Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src . These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and differentiation.
Mode of Action
PD-168393 acts as an inhibitor of the EGFR and Proto-oncogene tyrosine-protein kinase Src . By binding to these receptors, it prevents the activation of downstream signaling pathways, thereby inhibiting processes such as cell proliferation and survival.
Result of Action
The inhibition of EGFR and Proto-oncogene tyrosine-protein kinase Src by PD-168393 can lead to a decrease in cell proliferation and survival, potentially making it useful in the treatment of cancers where these proteins are overactive .
Biochemical Analysis
Biochemical Properties
(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide is known to interact with certain enzymes and proteins
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide typically involves the reaction of 2-(diethylamino)-7-methylquinoline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its quinoline moiety, which can exhibit strong fluorescence. This property makes it useful in imaging and diagnostic applications .
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development .
Industry
In the industry, this compound is used in the production of stimuli-responsive polymers. These polymers can change their properties in response to environmental stimuli such as pH or temperature, making them useful in various applications, including drug delivery systems and smart coatings .
Comparison with Similar Compounds
Similar Compounds
- N-(diethylamino)methylacrylamide
- N-(diethylamino)methylmethacrylamide
- p-aminocinnamaldehyde derivatives
Uniqueness
(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide stands out due to its unique combination of a quinoline moiety and an enamide structure. This combination imparts both stability and reactivity, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-4-22(5-2)18-14(10-15(11-19)17(20)23)9-13-7-6-12(3)8-16(13)21-18/h6-10H,4-5H2,1-3H3,(H2,20,23)/b15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPLOYPHKMSNCI-GDNBJRDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C=CC(=CC2=N1)C)C=C(C#N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=C(C=C2C=CC(=CC2=N1)C)/C=C(/C#N)\C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.